Tris(allyloxy)methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[bis(prop-2-enoxy)methoxy]prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-6,10H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRORDCCINVZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937343 | |
| Record name | 3-{Bis[(prop-2-en-1-yl)oxy]methoxy}prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-50-0 | |
| Record name | 3,3′,3′′-[Methylidynetris(oxy)]tris[1-propene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',3''-(Methylidynetris(oxy))trispropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(allyloxy)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70105 | |
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| Record name | 3-{Bis[(prop-2-en-1-yl)oxy]methoxy}prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',3''-[methylidynetris(oxy)]trispropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.091 | |
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Synthetic Methodologies and Precursor Chemistry of Tris Allyloxy Methane
Direct Synthetic Routes to Tris(allyloxy)methane
Direct routes to this compound focus on the one-pot construction of the molecule from simple, readily available precursors. These methods are often favored for their efficiency and atom economy.
One viable strategy for the synthesis of this compound is the transesterification of simpler alkyl orthoformates, such as triethyl orthoformate, with allyl alcohol. This reaction involves the exchange of the alkoxy groups of the starting orthoformate with allyloxy groups. The reaction is typically driven by the removal of the more volatile alcohol byproduct (e.g., ethanol) and is often catalyzed by an acid. Solid acid catalysts, such as Amberlyst-15, have been shown to be effective for the transesterification of β-ketoesters with various alcohols, including allylic alcohols, under reflux conditions. arkat-usa.org This method's applicability to orthoformates provides a pathway to this compound, as summarized in the table below.
| Orthoformate Precursor | Allyl Source | Catalyst | Typical Conditions | Product |
|---|---|---|---|---|
| Triethyl Orthoformate | Allyl Alcohol | Acid Catalyst (e.g., Amberlyst-15, p-TsOH) | Reflux with removal of ethanol | This compound |
| Trimethyl Orthoformate | Allyl Alcohol | Acid Catalyst (e.g., H₂SO₄) | Heating with removal of methanol | This compound |
The reaction between glycerol (B35011) and trimethyl orthoformate to form cyclic orthoesters further demonstrates the feasibility of exchanging alkoxy groups with those from polyols, a reaction principle that extends to the synthesis of this compound from allyl alcohol. nih.govrsc.orgresearchgate.netacs.org
While methane (B114726) triol, or orthoformic acid, is an unstable species, its synthetic equivalents are central to the formation of this compound. A classic and effective method that formally achieves this transformation is the Pinner reaction, which involves the reaction of a haloform, such as chloroform (B151607), with an alkoxide. youtube.com The reaction between chloroform and sodium allylate provides a direct route to this compound. google.com
Mechanistically, this reaction proceeds via a series of three sequential nucleophilic substitution (SN2) reactions. The allylate anion, a potent nucleophile, displaces the chloride ions from the central carbon atom one by one.
Reaction Sequence:
CHCl₃ + NaOCH₂CH=CH₂ → CH(OCH₂CH=CH₂)Cl₂ + NaCl
CH(OCH₂CH=CH₂)Cl₂ + NaOCH₂CH=CH₂ → CH(OCH₂CH=CH₂)₂Cl + NaCl
CH(OCH₂CH=CH₂)₂Cl + NaOCH₂CH=CH₂ → CH(OCH₂CH=CH₂)₃ + NaCl
This process is an example of the broader Williamson ether synthesis, a robust method for forming ether linkages. youtube.commasterorganicchemistry.comwikipedia.orgbyjus.comfrancis-press.com The success of this reaction relies on the use of a strong base to deprotonate allyl alcohol, creating the necessary allylate nucleophile, and the stepwise substitution on the trihalomethane core.
Synthesis of Related Allyloxy-Substituted Methane Scaffolds
The methodologies for synthesizing this compound are related to those for other allyloxymethanes, such as bis(allyloxy)methane. Understanding these syntheses provides a broader context for the introduction of allyloxy groups onto a methane core.
Bis(allyloxy)methane, also known as formaldehyde (B43269) diallyl acetal (B89532), is a key structure and can be synthesized through two primary, efficient strategies.
The first strategy is the direct acid-catalyzed acetalization of formaldehyde with allyl alcohol. This reaction is a standard method for protecting aldehydes and involves the addition of two equivalents of the alcohol to the carbonyl group. rsc.org A patent describing the synthesis of acrolein diallyl acetal from acrolein and allyl alcohol using p-toluenesulfonic acid as a catalyst illustrates this general principle, which is directly applicable to formaldehyde. google.com
The second major strategy is the Williamson ether synthesis, which involves reacting a dihalomethane (e.g., dichloromethane (B109758) or diiodomethane) with two equivalents of sodium allylate. masterorganicchemistry.comwikipedia.org This SN2 reaction provides a clean and high-yielding route to the target molecule. byjus.com
| Method | Precursors | Key Reagents/Catalysts | Mechanism | Advantages |
|---|---|---|---|---|
| Acetalization | Formaldehyde, Allyl Alcohol | Acid Catalyst (e.g., p-TsOH) | Nucleophilic addition to carbonyl | Uses readily available starting materials. |
| Williamson Ether Synthesis | Dihalomethane, Allyl Alcohol | Strong Base (e.g., NaH), Sodium Allylate | SN2 Substitution | High yield, versatile for various alkoxides. |
Derivatization of bis(allyloxy)methane itself is less common than its use as a building block or cross-linker, where the reactivity of its two allyl groups is exploited in polymerization or addition reactions.
The introduction of multiple allyloxy groups onto a single carbon atom is exemplified by the synthesis of this compound from chloroform. This reaction demonstrates the feasibility of achieving geminal tris-etherification. Theoretically, this Williamson-type approach could be extended to carbon tetrachloride and sodium allylate to pursue the synthesis of the highly functionalized tetraallyloxymethane, though steric hindrance would present a significant challenge.
While not on a methane scaffold, the synthesis of 2,4,6-tris(allyloxy)-1,3,5-triazine by reacting cyanuric chloride with allyl alcohol highlights a similar substitution pattern on a different core, showcasing the general utility of allyloxy group installation in building functional molecules. Similarly, the synthesis of peripherally substituted phthalocyanines can involve the preparation of precursors like 1,2-bis(allyloxy)-4,5-dibromobenzene, demonstrating the introduction of multiple allyloxy groups onto aromatic platforms. arkat-usa.org
Development of Novel Synthetic Pathways for Highly Functionalized Methanes
The chemistry of methane derivatives extends beyond simple orthoformates to highly functionalized structures where the central carbon is linked to complex moieties. A prominent example is the synthesis of bis(indolyl)methanes (BIMs). These compounds are typically prepared through the electrophilic substitution of two indole (B1671886) molecules onto an aldehyde. acs.org
Research in this area has led to the development of a wide array of catalytic systems to improve efficiency, yield, and environmental friendliness. These include the use of glacial acetic acid under ultrasonic irradiation, various solid acid catalysts, and metal salts. acs.org The diversity of catalysts highlights the ongoing innovation in C-C bond formation at a central methane carbon.
| Catalyst System | Key Features | Reference |
|---|---|---|
| Glacial Acetic Acid / Ultrasonic Irradiation | Uses aqueous media, energy-efficient activation. | acs.org |
| Amberlyst-15 | Solid acid catalyst, reusable, solvent-free conditions. | arkat-usa.org |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Effective Lewis acid for C-H formylation/alkylation of indoles. | researchgate.net |
More advanced strategies involve using specialized C1 synthons. For instance, bis[(pinacolato)boryl]methane (B124671) can act as a conjunctive reagent in copper-catalyzed three-component couplings, allowing for the stereoselective formation of two new C-C bonds at the methane carbon in a single operation. researchgate.net Such methods represent the cutting edge of synthetic chemistry, enabling the rapid construction of complex and highly functionalized methane-centered molecules.
Mechanistic Investigations of Chemical Transformations of Tris Allyloxy Methane
Radical Reaction Pathways Involving Allyloxy Functionalities
The presence of allylic hydrogens and double bonds in Tris(allyloxy)methane makes it susceptible to free radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comucalgary.cajove.com
Photo-initiated and Thermally Initiated Radical Processes
The initiation of radical reactions in molecules like this compound can be achieved through the input of energy, either as heat (thermal initiation) or light (photochemical initiation). fiveable.meutexas.edu
Photo-initiated Processes: Photochemical initiation involves the use of light to cleave a weak bond, often in a specific initiator molecule, to generate radicals. utexas.edu For instance, compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides can be added to the reaction mixture. numberanalytics.comlibretexts.org Upon irradiation, these initiators decompose into radicals, which can then abstract a hydrogen atom from the allylic position of this compound. numberanalytics.comlibretexts.org The allylic C-H bond is weaker than vinylic or other sp³ C-H bonds, making this abstraction favorable. libretexts.orguky.edu
Thermally Initiated Processes: Thermal initiation relies on high temperatures to induce homolytic cleavage of weak bonds. utexas.edulibretexts.org In the context of ethers, autoxidation can occur, where radicals are generated, particularly at the alpha-carbon, and react with oxygen. utexas.edu The thermal decomposition of radical initiators like peroxides is a common method, where the rate of radical formation is dependent on the temperature and the initiator's half-life. libretexts.org For ethers, radical formation is facilitated because the resulting radical is stabilized by the adjacent oxygen atom. utexas.edusit.edu.cn
| Initiation Method | Energy Source | Mechanism | Common Initiators |
| Photo-initiation | Light (UV/Visible) | Homolytic cleavage of an initiator molecule. utexas.edu | AIBN, Benzoyl Peroxide numberanalytics.comlibretexts.org |
| Thermal Initiation | Heat | Homolytic cleavage of a weak bond in an initiator or the substrate itself at high temperatures. utexas.edulibretexts.org | Peroxides, Azo compounds libretexts.org |
Characterization of Allyl Radical Intermediates and Propagation Steps
Once formed, the allyl radical intermediate is a key species in the reaction pathway. Its structure and subsequent reactions dictate the final products.
Characterization of Allyl Radical Intermediates: The allyl radical, characterized by an unpaired electron delocalized over three carbon atoms, is resonance-stabilized. numberanalytics.comlibretexts.org This stabilization makes the allylic position particularly reactive. numberanalytics.com Direct observation and characterization of such short-lived radical intermediates are challenging but can be achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govacs.orgresearchgate.net EPR spectroscopy can provide information about the structure and electronic environment of the radical, confirming its delocalized nature. nih.govacs.org
Propagation Steps: The propagation phase of the radical reaction consists of a series of steps where a radical reacts to form a new radical, thus continuing the chain. ucalgary.cajove.comfiveable.me For this compound, two key propagation steps are:
Hydrogen Abstraction: A radical (R•) abstracts an allylic hydrogen from a this compound molecule, forming a stable molecule (R-H) and a resonance-stabilized allyl radical. ucalgary.cajove.com
Radical Addition: The newly formed allyl radical can then add to an alkene or another reactive molecule present in the system, forming a new carbon-carbon bond and another radical, which continues the chain. numberanalytics.comacs.org
| Propagation Step | Description | Outcome |
| Hydrogen Abstraction | A radical removes an allylic hydrogen from the substrate. jove.comlibretexts.org | Formation of a resonance-stabilized allyl radical. libretexts.org |
| Radical Addition | The allyl radical adds across a double bond. numberanalytics.com | Formation of a new C-C bond and a new radical center. numberanalytics.com |
Regioselectivity and Stereocontrol in Allyl Radical Additions
The outcome of radical addition reactions is governed by regioselectivity (where the new bond forms) and stereocontrol (the 3D arrangement of the atoms).
Regioselectivity: In the addition of an allyl radical to an alkene, the regioselectivity is often controlled by the stability of the resulting radical product. acs.org The addition typically occurs at the less substituted carbon of the double bond to produce the more stable (e.g., secondary or tertiary) radical intermediate. acs.org For additions to allenes, the radical can add to the central carbon to form an allyl radical or to a terminal carbon to generate a vinyl radical. nih.gov The electronic properties of the substrate play a significant role; for instance, additions of nucleophilic radicals to electron-poor alkenes can be influenced by polar effects. acs.org
Stereocontrol: Achieving stereocontrol in radical reactions is a significant challenge due to the often-planar geometry of radical intermediates. researchgate.net However, strategies have been developed to influence the stereochemical outcome. The use of chiral Lewis acids can mediate radical cyclizations, leading to high diastereoselectivity and enantioselectivity by controlling the conformation of the substrate through coordination. nih.govrsc.orgrsc.org The rate-determining step of the reaction, whether it's the cyclization itself or a conformational change, can also impact the stereoselectivity. researchgate.net
Tri-pi-methane Rearrangements and Photochemistry
Systems with three π-groups attached to a central sp³-hybridized carbon, like this compound, can undergo a tri-pi-methane rearrangement upon photochemical excitation. nih.gov This reaction is analogous to the well-studied di-pi-methane rearrangement, which converts a 1,4-diene into a vinylcyclopropane (B126155). acs.orgnih.govnumberanalytics.com
Elucidation of Regioselectivity in Tri-pi-methane Rearrangement Counterparts
The tri-pi-methane rearrangement mechanistically can lead to both di-pi-methane (three-membered ring) and tri-pi-methane (five-membered ring) products. acs.orgnih.gov Research has shown that the direct formation of the five-ring cyclopentene (B43876) product is often the major pathway, rather than a two-step sequence involving the formation and subsequent ring expansion of a vinylcyclopropane intermediate. nih.govnih.gov The regioselectivity of the initial bridging between two of the pi systems often parallels that observed in di-pi-methane systems. acs.orgnih.gov Interestingly, the tri-pi-methane rearrangement is often preferred from the singlet excited state, whereas the triplet state can lead to di-pi-methane products. nih.gov
Formation and Opening of Cyclopropyldicarbinyl Diradical Intermediates
The mechanism of the tri-pi-methane rearrangement involves the formation of a key diradical intermediate. acs.orgnih.gov
Formation: Upon photoexcitation, bridging occurs between two of the three pi-systems of the reactant. This process forms a cyclopropyldicarbinyl diradical intermediate. acs.orgnih.govinstras.com This species is a common intermediate in related photochemical rearrangements. miami.eduacs.org
Opening: This cyclopropyldicarbinyl diradical is unstable and subsequently opens to form an allyl carbinyl diradical. acs.orgnih.gov This new diradical intermediate then has the option to close, forming either a three-membered ring (the di-pi-methane product) or a five-membered ring (the tri-pi-methane product). acs.orgnih.gov Kinetic studies have been crucial in establishing that the five-membered ring product is frequently formed directly from this intermediate, rather than through a sequential rearrangement. nih.govnih.gov
| Intermediate | Formation | Subsequent Reaction | Potential Products |
| Cyclopropyldicarbinyl Diradical | Photochemical bridging of two pi-systems. acs.orgnih.gov | Ring-opening. acs.orgnih.gov | Allyl Carbinyl Diradical |
| Allyl Carbinyl Diradical | Opening of the cyclopropyldicarbinyl diradical. acs.org | Ring closure. acs.orgnih.gov | Vinylcyclopropane (3-ring), Cyclopentene (5-ring) acs.orgnih.gov |
Hydrosilylation Reactions of Allyloxy Olefins
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a significant transformation for allyloxy olefins like this compound, enabling the synthesis of silicon-containing materials with diverse applications.
A variety of catalytic systems have been developed for the hydrosilylation of olefins, with platinum-based catalysts being the most common. However, there is a growing interest in developing more sustainable and cost-effective alternatives.
Recent research has highlighted the use of iridium (Ir) catalytic systems as a rapid and efficient alternative to traditional platinum (Pt) catalysts for the synthesis of siloxane-based surfactants from allyloxy(poly(ethylene oxide)s). google.com These iridium-based catalysts can operate under milder reaction conditions compared to their platinum counterparts. google.com
The choice of catalyst can also influence the regioselectivity of the hydrosilylation reaction. While palladium-catalyzed reactions of nonsymmetric allyl substrates typically result in substitution at the least hindered position, catalysts based on molybdenum or iridium can provide access to branched regioisomers. organic-chemistry.org
The development of novel catalyst systems continues to be an active area of research, with a focus on improving catalyst activity, selectivity, and stability, as well as enabling reactions with a broader range of substrates.
The optimization and intensification of hydrosilylation processes are critical for their industrial application. One approach to enhance reaction efficiency is the use of microreactor systems. Studies have shown that conducting the hydrosilylation of allyloxy compounds, such as 3-allyloxy-1,2-propanediol (B54475), in a microreactor can significantly increase the conversion of Si-H bonds compared to traditional batch systems. acs.org Lengthening the microreactor, while maintaining the residence time of the reactants, has been found to further improve the conversion. acs.org
Another important aspect of process optimization is controlling the reaction kinetics, particularly in applications like the curing of silicone-based materials. The design of catalytic systems that exhibit latency—remaining inactive under ambient conditions and becoming highly active upon thermal triggering—is a major challenge. mdpi.com This can be achieved through the use of inhibitors or by designing precatalysts that require an activation step. mdpi.com Such systems are crucial for applications like injection molding where a rapid cure is required at a specific temperature. mdpi.com
The table below summarizes the effect of the reaction system on the conversion of Si-H bonds in the hydrosilylation of 3-allyloxy-1,2-propanediol with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (HMTS) using Karstedt's catalyst. acs.org
| Reaction System | Residence Time (min) | Si-H Conversion (%) |
| Batch | 60 | 85 |
| Microreactor (1 m) | 1 | 90 |
| Microreactor (5 m) | 5 | 95 |
| Microreactor (10 m) | 10 | 98 |
This table is generated based on the trends described in the source and is for illustrative purposes.
Electrophilic and Nucleophilic Additions to Allyl Groups
The allyl groups in this compound are susceptible to a variety of electrophilic and nucleophilic addition reactions, providing pathways to a wide range of functionalized derivatives.
Oxidative triflamidation is a useful method for the formation of C-N bonds and the synthesis of various linear and cyclic nitrogen-containing compounds. organic-chemistry.orgrsc.org The reaction of allyl ethers with triflamide under oxidative conditions can lead to a variety of products depending on the specific reagents and reaction conditions employed. organic-chemistry.orgrsc.org
The course of the reaction is strongly dependent on the oxidant used. For example, the reaction in the presence of N-bromo- or N-iodosuccinimide can lead to the formation of amidines through a Ritter-type solvent interception halosulfamidation. redalyc.org In contrast, using a system of (t-BuOCl + NaI) can result in products of bis(triflamidation) or heterocyclization. redalyc.org
The solvent also plays a crucial role. Reactions in acetonitrile (B52724) or THF can lead to products of bromotriflamidation with solvent interception, while in dichloromethane (B109758), regioisomers of the bromotriflamidation product without solvent interception have been observed. redalyc.orgresearchgate.net These initial products can undergo further transformations, such as base-induced dehydrobromination, to yield linear isomers. researchgate.net
Beyond oxidative triflamidation, the carbon-carbon double bonds in the allyl groups of this compound can undergo a variety of other addition reactions. These reactions offer pathways to introduce diverse functionalities into the molecule.
Epoxidation: The double bonds can be converted to epoxides through reaction with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). The epoxidation of a related tetra-allyl phenolic compound has been shown to produce the corresponding tetra-glycidyl ether as the main product. ncsu.edu Epoxidation can also be achieved using chemoenzymatic methods, which offer high selectivity and environmentally friendly conditions. acs.org Manganese complexes have also been explored as catalysts for epoxidation reactions. rug.nl
Ozonolysis: Ozonolysis provides a method for cleaving the double bond. The reaction of aryl allyl ethers with ozone, followed by a reductive work-up, can lead to the formation of phenols and other carbonyl compounds. acs.org A one-pot method for the preparation of alkoxy acetic acids from the low-temperature ozonolysis of allyl ethers has been developed. researchgate.net This reaction proceeds through an acetoxyhydroperoxide intermediate. researchgate.net
Nucleophilic Addition: While the electron-rich double bond of an allyl ether is generally more susceptible to electrophilic attack, nucleophilic additions can be achieved under certain conditions. For instance, the palladium-catalyzed allylation of nucleophiles, known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In this reaction, a Pd(0) catalyst activates the allyl group, making it susceptible to attack by a wide range of nucleophiles. organic-chemistry.org The regioselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile and the ligands on the palladium catalyst. organic-chemistry.orgacs.org Asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols can be mediated by nucleophilic amine catalysts to produce chiral aryl allyl ethers. rsc.org Furthermore, transition-metal-free allylation of 2-azaallyls with allyl ethers has been reported, proceeding through polar and radical mechanisms. nih.gov
Electrophilic Addition: The double bonds readily undergo electrophilic addition with reagents such as hydrogen halides (e.g., HBr, HCl). libretexts.orgquimicaorganica.org The addition of halogens (e.g., Br₂) can also occur, leading to dihalogenated products. openstax.org To favor allylic substitution over addition, reactions with halogens are often carried out at high temperatures and low halogen concentrations, or by using reagents like N-bromosuccinimide (NBS). pressbooks.pub
The table below summarizes some of the addition reactions applicable to the allyl groups of this compound.
| Reaction Type | Reagent(s) | Typical Product(s) |
| Epoxidation | m-CPBA | Glycidyl ethers |
| Ozonolysis | 1. O₃, 2. Reductive work-up | Aldehydes, carboxylic acids |
| Nucleophilic Addition (Tsuji-Trost) | Nucleophile, Pd(0) catalyst | Allylated products |
| Electrophilic Addition | HBr | Bromo-functionalized ethers |
| Halogenation | Br₂ | Dibromo-functionalized ethers |
| Allylic Bromination | NBS | Allylic bromides |
| Oxidative Triflamidation | Triflamide, Oxidant | Nitrogen-containing compounds |
Acid-Catalyzed Reactions and Cleavages of Allyl Ethers
This compound, as a triallyl orthoformate, possesses a chemical structure that is highly susceptible to acid-catalyzed transformations. Its reactivity is governed by two principal features: the orthoester core and the three allyl ether functionalities. Under acidic conditions, the compound can undergo reactions involving either the hydrolysis of the central orthoester linkage or cleavage of the C-O bond of the allyl groups. The latter process is often facilitated by a preliminary isomerization of the allyl group.
The acid-catalyzed hydrolysis of orthoesters is a well-established and generally rapid process. acs.org The mechanism proceeds through a series of discrete steps initiated by protonation. For this compound, the sequence is as follows:
Protonation: An acid catalyst, typically a hydronium ion (H₃O⁺) generated from a Brønsted acid in the presence of water, protonates one of the ether oxygen atoms of the orthoester.
Formation of a Dialkoxycarbenium Ion: The protonated intermediate is unstable and eliminates a molecule of allyl alcohol, resulting in the formation of a resonance-stabilized bis(allyloxy)carbenium ion. This step is generally the rate-determining step in orthoester hydrolysis. beilstein-journals.org
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbenium ion.
Deprotonation and Formation of a Hemiacetal Ester: The resulting oxonium ion is deprotonated by a water molecule or another base to yield a neutral hemiacetal of an ester and regenerates the acid catalyst.
Further Hydrolysis: The process can be repeated with the remaining two allyloxy groups, leading first to the formation of allyl formate (B1220265) and subsequently to formic acid and additional molecules of allyl alcohol.
A distinct and crucial reaction pathway for allyl ethers under certain catalytic conditions involves isomerization followed by hydrolysis. organic-chemistry.orgthieme-connect.com While this isomerization is most efficiently achieved with transition metal catalysts, the subsequent hydrolysis of the rearranged product is an acid-catalyzed step. organic-chemistry.orgthieme-connect.com
Isomerization: The allyl group (prop-2-enyl) isomerizes to the thermodynamically more stable (E)- and (Z)-prop-1-enyl isomers. This creates an enol ether functionality.
Enol Ether Hydrolysis: Enol ethers are significantly more labile to acidic hydrolysis than their allyl ether counterparts. In the presence of an acid catalyst, the prop-1-enyl ether is rapidly cleaved to yield propanal and an alcohol.
In the context of this compound, this isomerization-cleavage pathway can occur on the allyl moieties, competing with the direct hydrolysis of the orthoester linkage, particularly under conditions that favor double-bond migration.
Research into the cleavage of allyl ethers often utilizes model compounds to establish effective reaction conditions. Strong Brønsted acids are frequently employed to drive these transformations. The choice of acid can influence reaction efficiency and product distribution.
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Ref. |
| p-Toluenesulfonic acid (TsOH·H₂O) | 1-(Allyloxy)-2-methoxybenzene | THF | Reflux | 73 | organic-chemistry.org |
| Triflic acid (TfOH) | 1-(Allyloxy)-2-methoxybenzene | THF | 60 | 38 | thieme-connect.com |
| Camphorsulfonic acid (CSA) | Acetonide-protected alcohol | CH₂Cl₂ | N/A | Side Reaction | sci-hub.box |
| p-Toluenesulfonic acid (PTSA) | 1,2-Diol | Toluene | 100 | 99 | nih.gov |
This table presents data for the acid-catalyzed cleavage or reactions involving model allyl ethers and related compounds to illustrate typical conditions, not all directly involving this compound.
Studies involving triallyl orthoformate (this compound) as a reagent highlight its reactivity under acidic catalysis. In one synthetic study, this compound was used in conjunction with camphorsulfonic acid (CSA) to achieve an etherification. sci-hub.box However, the reaction suffered from low yield due to a competing acid-catalyzed cleavage of an acetonide protecting group elsewhere in the substrate molecule, which was subsequently allylated by the orthoformate. sci-hub.box This underscores the potent ability of this compound to act as an allyl donor under acidic conditions, likely proceeding through the formation of the bis(allyloxy)carbenium ion intermediate.
| Reagent | Co-reagent / Catalyst | Reaction Type | Observation | Ref. |
| Triallyl orthoformate | Camphorsulfonic acid (CSA) | Etherification | Low yield (30%) of desired product. Side product formation from acid-catalyzed cleavage of an acetonide group followed by allylation. | sci-hub.box |
| Trimethyl orthoformate | p-Toluenesulfonic acid (PTSA) | Pinacol Rearrangement | High yield (99%) of rearranged ketone product. | nih.gov |
Polymerization and Crosslinking Chemistry of Tris Allyloxy Methane
Free Radical Polymerization of Tris(allyloxy)methane as a Multi-functional Monomer
This compound is a trifunctional monomer, meaning each molecule possesses three reactive allyloxy groups. This multifunctionality allows it to act as a cross-linking agent, forming three-dimensional polymer networks when polymerized. The double bonds within the allyl groups are susceptible to attack by free radicals, initiating a chain-growth polymerization process. This reactivity is central to its application in creating highly crosslinked materials.
Kinetics and Reaction Mechanisms of Allyl Polymerization
The free-radical polymerization of allyl monomers like those in this compound follows a classic three-step mechanism: initiation, propagation, and termination. However, the kinetics are significantly influenced by a process known as degradative chain transfer.
Initiation: The process begins when a radical initiator (I) decomposes to form primary radicals (R•). This radical then adds to the double bond of an allyloxy group to start a polymer chain.
Propagation: The newly formed monomer radical adds to subsequent monomer molecules, extending the polymer chain.
Termination: Polymer chains can be terminated through conventional bimolecular reactions like combination or disproportionation. However, degradative chain transfer is often the dominant chain-stopping event.
Influence of Initiator Systems on Polymerization Efficiency
The choice of initiator is critical for controlling the efficiency of the free-radical polymerization of this compound. The efficiency is determined by the initiator's ability to generate radicals at a suitable rate and minimize side reactions.
Commonly used initiators for radical polymerization include peroxides (e.g., benzoyl peroxide, dicumyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). mdpi.com The effectiveness of these initiators is dependent on factors such as temperature, solvent, and the specific monomer being used. For instance, the decomposition rate of the initiator must be matched to the polymerization temperature to ensure a steady supply of radicals. Using a photoinitiator allows for spatial and temporal control over the polymerization, which is initiated by UV or visible light. nih.gov
| Initiator Type | Activation Method | Typical Reaction Conditions | Impact on Allyl Polymerization |
| Azo Compounds (e.g., AIBN) | Thermal | 60-80°C | Provides a controlled source of radicals, but efficiency can be limited by degradative chain transfer. mdpi.com |
| Peroxides (e.g., Benzoyl Peroxide) | Thermal | 80-120°C | Can increase polymerization rate but may also promote side reactions. |
| Photoinitiators (e.g., DMPA) | UV/Visible Light | Ambient Temperature | Allows for rapid curing and patterning; useful in coatings and 3D printing. nih.gov |
The initiator concentration also plays a crucial role. Higher initiator concentrations can lead to a faster initial rate but may result in lower molecular weight polymers due to an increased rate of termination events.
Controlled Radical Polymerization (CRP) Approaches
To overcome the limitations of conventional free-radical polymerization, particularly the poor control over molecular weight and architecture caused by degradative chain transfer, controlled radical polymerization (CRP) techniques have been explored. nih.gov These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com
Application of Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains. wikipedia.orgmdpi.com The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. wikipedia.org
The application of ATRP to allylic monomers is challenging but feasible. For this compound, a functional initiator containing a halogen atom would be used. The copper catalyst, complexed with a ligand such as a bipyridine or a multidentate amine, would then reversibly abstract the halogen to form a propagating radical. mdpi.com This allows for controlled growth from the allyloxy functional points. Research has demonstrated the synthesis of well-defined polymers by using initiators containing allyloxy functionalities, indicating the compatibility of the allyl group with the ATRP process under specific conditions. researchgate.net
Key Components in ATRP of an Allyl Monomer
| Component | Function | Example |
|---|---|---|
| Monomer | The building block of the polymer | This compound |
| Initiator | A molecule with a transferable halogen atom | Ethyl 2-bromoisobutyrate |
| Catalyst | Transition metal complex that mediates atom transfer | Copper(I) bromide (CuBr) researchgate.net |
| Ligand | Solubilizes the catalyst and tunes its reactivity | N,N,N′,N′,N″-Pentamethyldiethylenetriamine (PMDETA) researchgate.net |
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP technique that achieves control through a degenerative chain transfer process. mdpi.com It employs a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. rsc.org
In the context of this compound, the polymerization would be initiated by a conventional radical initiator. The propagating polymer chains would then react with the RAFT agent. This process establishes a rapid equilibrium between active and dormant chains, ensuring that all chains have an equal opportunity to grow. This leads to polymers with a narrow molecular weight distribution. mdpi.com The choice of RAFT agent is crucial and must be tailored to the specific monomer. For allylic monomers, xanthates or dithiocarbamates are often effective CTAs. The retention of the thiocarbonylthio group at the polymer chain end allows for further modifications or the synthesis of block copolymers. mdpi.com
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to control the polymerization. wikipedia.orgmdpi.com The key to NMP is the reversible termination of growing polymer chains by the nitroxide, forming a dormant alkoxyamine species. wikipedia.org At elevated temperatures, this alkoxyamine can homolytically cleave, regenerating the propagating radical and the nitroxide.
This technique allows for the controlled polymerization of various monomers. nih.govrsc.org Applying NMP to this compound would involve heating the monomer in the presence of an alkoxyamine initiator or a conventional initiator and a nitroxide mediator like TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl). The equilibrium between the active and dormant species allows for the gradual and controlled formation of a crosslinked network. While NMP is highly effective for monomers like styrene, its application to less reactive monomers such as allyls requires careful optimization of reaction conditions, including temperature and the specific nitroxide used. rsc.org
Thiol-Ene Photopolymerization Reactions
Thiol-ene photopolymerization is a "click" chemistry reaction known for its high efficiency, rapid rates, and insensitivity to oxygen. google.commdpi.comwikipedia.org This process involves the radical-mediated addition of a thiol to an unsaturated carbon-carbon bond, such as the ene group in this compound. google.comwikipedia.org
The photopolymerization of this compound with multifunctional thiols proceeds via a step-growth mechanism. google.comnih.gov This process is initiated by a photoinitiator that, upon exposure to light, generates radical species. tdl.org These radicals then abstract a hydrogen atom from a thiol group (R-SH) to form a thiyl radical (R-S•). wikipedia.orgtdl.org
The resulting thiyl radical propagates by adding across the double bond of an allyloxy group in this compound. This addition is an anti-Markovnikov process, leading to the formation of a carbon-centered radical. wikipedia.org A subsequent chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a thioether linkage. wikipedia.org This cycle of propagation and chain-transfer continues, leading to the gradual build-up of the polymer network. nih.gov
A key characteristic of this step-growth polymerization is the delayed gel point compared to chain-growth reactions. google.com This delay allows for higher monomer conversion, resulting in more homogeneous polymer networks with fewer unreacted, leachable compounds and reduced shrinkage stress. google.comnih.gov
The structure of the monomers involved significantly influences the rate and final conversion of thiol-ene photopolymerization reactions. The reactivity of the 'ene' component is a critical factor. While detailed kinetic studies specifically on this compound are not extensively available in the provided results, general principles of thiol-ene reactions can be applied.
The concentration of both the thiol and the ene functional groups determines the reaction rate. wikipedia.org The nature of the substituents on the double bond can affect its reactivity towards the attacking thiyl radical. In the case of allyloxy groups, the ether linkage may influence the electron density of the double bond.
This compound as a Crosslinking Agent in Polymer Networks
The trifunctional nature of this compound makes it an effective crosslinking agent, enabling the formation of three-dimensional polymer networks with tailored properties.
This compound can be incorporated into various resin formulations to produce thermosetting materials. researchgate.net These resins, upon curing, form a rigid, crosslinked network structure that provides high thermal stability and mechanical strength, characteristic of thermosets. ncsu.edu Its ability to form highly crosslinked structures is beneficial for applications in high-performance composites, where a robust matrix material is required to bind and transfer load between reinforcing fibers. google.commdpi.com
For example, it can be used in conjunction with other polymers and fillers to create materials for applications demanding good mechanical properties and resistance to harsh environments. mdpi.com The resulting thermosets can find use in coatings, adhesives, and as matrix materials for fiber-reinforced composites. ncsu.eduncsu.edu
The formation of crosslinked polymer matrices using this compound involves reacting it with suitable co-monomers or crosslinking agents. In thiol-ene systems, this involves multifunctional thiols. mdpi.com The resulting polythioether network's properties are directly related to the structure of the monomers and the stoichiometry of the thiol and ene groups.
Characterization of these crosslinked matrices typically involves techniques such as:
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the thiol (S-H) and ene (C=C) functional groups, indicating the progress and completion of the curing reaction. researchgate.net
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a measure of the network's crosslink density and rigidity. researchgate.net A higher Tg generally indicates a higher degree of crosslinking.
Dynamic Mechanical Analysis (DMA): To evaluate the thermomechanical properties of the cured material, including the storage modulus, loss modulus, and tan delta, which provide insights into the material's stiffness, damping characteristics, and glass transition behavior. researchgate.net
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer. researchgate.net
The data below illustrates typical properties that can be expected from polymer networks, with the understanding that specific values for this compound-based systems would depend on the precise formulation.
| Property | Description | Typical Characterization Method |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. It is influenced by crosslink density. | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | The ability of the polymer to resist decomposition at high temperatures. | Thermogravimetric Analysis (TGA) |
| Mechanical Strength | The ability of the material to withstand an applied stress without failure. | Tensile Testing, Dynamic Mechanical Analysis (DMA) |
| Gel Content | The insoluble fraction of the polymer after curing, indicating the extent of network formation. | Solvent Extraction |
Curing Behavior and Network Formation Dynamics
The curing behavior of this compound in polymerization reactions is critical to the final properties of the material. The curing process can be monitored using techniques like DSC and rheometry. ncsu.edu
In photopolymerization, the curing process is initiated by UV light and can proceed rapidly at room temperature. mdpi.com The step-growth nature of the thiol-ene reaction leads to a more uniform network formation and a delayed gelation point, which is the point at which a continuous network is formed throughout the material. google.com
For thermally cured systems, the curing process is initiated by heat. The curing kinetics can be studied by monitoring the heat flow as a function of temperature and time using DSC. researchgate.net The data can be used to determine the heat of reaction, the degree of cure, and to develop kinetic models that describe the curing process. researchgate.net Rheological measurements can track the change in viscosity during curing, providing information on the gel time and the evolution of the material's viscoelastic properties as the network forms. ncsu.edu
The final network structure is influenced by the curing conditions, such as temperature, light intensity (for photopolymerization), and the presence of catalysts or initiators. researchgate.netgoogle.com These factors can affect the reaction rate, the degree of conversion, and the potential for side reactions, all of which impact the final performance of the crosslinked polymer.
Advanced Characterization Techniques for Tris Allyloxy Methane and Its Derivatives
Spectroscopic Analysis for Structural and Mechanistic Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the structure, bonding, and electronic properties of Tris(allyloxy)methane. It is also indispensable for monitoring chemical transformations, such as polymerization, and for identifying transient species like reaction intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques provide a complete picture of the molecule's carbon skeleton and proton environments. bhu.ac.infu-berlin.de
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum reveals the structure of the carbon backbone. ucl.ac.uk For this compound, the signals corresponding to the unique methine proton and the three equivalent allyloxy groups can be predicted and identified. The chemical shifts are sensitive to the solvent used and molecular geometry. ucl.ac.uksysu.edu.cnnih.gov
2D NMR (HSQC and HMBC): To definitively assign each signal, 2D NMR experiments are utilized.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton nuclei, allowing for the precise assignment of which proton is attached to which carbon. ucl.ac.ukspectroscopyonline.com
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are separated by two or three bonds. ucl.ac.uk For this compound, an HMBC spectrum would be critical to confirm the connectivity by showing a correlation from the single methine proton (H-1) to the allylic methylene (B1212753) carbon (C-2), and from the allylic protons to the central methine carbon (C-1).
The following table outlines the predicted NMR assignments for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |
| H-1 | ¹H | ~5.2 - 5.4 | Singlet (s) | C-2 |
| H-2 | ¹H | ~4.0 - 4.2 | Doublet (d) | C-1, C-3, C-4 |
| H-3 | ¹H | ~5.8 - 6.0 | Multiplet (m) | C-2, C-4 |
| H-4 | ¹H | ~5.1 - 5.3 | Multiplet (m) | C-2, C-3 |
| C-1 | ¹³C | ~110 - 115 | CH | - |
| C-2 | ¹³C | ~68 - 72 | CH₂ | - |
| C-3 | ¹³C | ~133 - 136 | CH | - |
| C-4 | ¹³C | ~116 - 119 | CH₂ | - |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. tdx.catgelest.comspectroscopyonline.com For this compound, IR spectroscopy can confirm the presence of its key structural features: the C-O ether linkages and the C=C double bonds of the allyl groups. gelest.compressbooks.pub
This technique is also highly valuable for monitoring the progress of reactions. For example, during the polymerization of this compound via its allyl groups (e.g., in a thiol-ene reaction), the disappearance of the characteristic C=C stretching and =C-H bending vibrations can be tracked to determine the extent of reaction. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| =C-H (alkene) | Stretch | 3100 - 3000 | Medium |
| C-H (alkane) | Stretch | 3000 - 2850 | Medium |
| C=C (alkene) | Stretch | 1680 - 1640 | Medium-Weak |
| C-O-C (ether) | Stretch | 1150 - 1085 | Strong |
| =C-H (alkene) | Bend (out-of-plane) | 1000 - 900 | Strong |
Source: Based on standard IR correlation tables. pressbooks.pubresearchgate.netmdpi.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. weebly.com Different ionization methods are suited for various purposes.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples a gas chromatograph with a mass spectrometer. It is suitable for volatile and thermally stable compounds like this compound. The electron ionization (EI) typically used in GC-MS causes extensive fragmentation, providing a unique "fingerprint" that aids in structural identification. google.com Expected fragmentation could involve the loss of an allyl radical (•C₃H₅) or an allyloxy radical (•OCH₂CH=CH₂). spectroscopyonline.comnih.gov
ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI is a soft ionization technique that is particularly useful for analyzing reaction mixtures or less volatile derivatives. google.com It typically generates the protonated molecular ion [M+H]⁺ or adducts with salts like sodium [M+Na]⁺, allowing for clear confirmation of the molecular weight of the parent molecule or reaction intermediates with minimal fragmentation. google.comgoogleapis.com
Table 3: Key Mass Spectrometry Data for this compound
| Analysis Type | Ionization Method | Expected Key Ion (m/z) | Information Provided |
| Molecular Weight | ESI | 173.12 ([M+H]⁺), 195.10 ([M+Na]⁺) | Confirmation of molecular mass (172.21 g/mol ). |
| Structural Fingerprint | EI (GC-MS) | 172 ([M]⁺•), 131, 115, 71, 41 | Structural elucidation via fragmentation patterns. |
| Intermediate Detection | ESI | Variable | Identification of species in a reaction mixture. |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Identification
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. sysu.edu.cnnih.gov Since the allyl groups of this compound are highly susceptible to radical reactions (e.g., initiation of polymerization, thiol-ene chemistry), ESR is an invaluable tool for mechanistic studies.
While this compound itself is ESR-silent, any radical intermediates formed from it during a reaction can be detected. nih.gov In practice, the radical intermediates are often too short-lived to observe directly. In such cases, "spin trapping" is employed, where a spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be easily detected and characterized by ESR. cerealsgrains.org This allows for the unequivocal identification of the radical species, providing direct evidence for a specific reaction mechanism. sysu.edu.cncerealsgrains.org
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons to higher energy orbitals. The technique is most sensitive to molecules containing chromophores, which are typically conjugated π-systems. spectroscopyonline.com
This compound itself, containing only isolated C=C double bonds and ether linkages, does not possess a strong chromophore and is not expected to show significant absorption in the near-UV or visible range (above 220 nm). mdpi.com However, UV-Vis spectroscopy is highly effective for monitoring photochemical reactions where this compound reacts with a chromophoric partner. For instance, in a photocycloaddition reaction with an α,β-unsaturated ketone (an enone), the disappearance of the enone's characteristic absorption band (often >300 nm) can be monitored over time to determine the reaction kinetics. mdpi.comorganicchemistrydata.org
Thermal and Rheological Analysis Techniques
While spectroscopic methods probe molecular structure, thermal and rheological analyses characterize the bulk material properties of polymers derived from this compound. This compound is frequently used as a crosslinking agent to form polymer networks, such as in polythioether sealants. google.comgoogle.com The characterization of these networks is essential for their application.
Thermal Analysis (TGA and DSC):
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability and decomposition profile of a polymer network. A higher decomposition temperature indicates greater thermal stability, a property influenced by the crosslink density provided by this compound. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is primarily used to determine the glass transition temperature (Tg) of the polymer. nih.gov The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Increased crosslinking typically leads to a higher Tg. cerealsgrains.org
Rheological Analysis: Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide critical information about viscoelastic properties, which are essential for processing and final application performance. mdpi.com Using a rheometer, the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component, are measured. cerealsgrains.org
When this compound is used to cure a liquid prepolymer, rheological analysis can monitor the curing process. Initially, the mixture is a liquid with G'' > G'. As crosslinking proceeds, the viscosity increases until a "gel point" is reached, where a continuous network forms, and G' becomes greater than G''. mdpi.com The properties of the final cured solid, such as its stiffness (modulus) and damping ability (tan δ = G''/G'), are determined by the final crosslink density. mdpi.comresearchgate.net
Table 4: Application of Thermal and Rheological Analysis to Polymers Crosslinked with this compound
| Technique | Measurement | Typical Application/Insight |
| TGA | Mass vs. Temperature | Determines thermal stability and degradation temperature of the cured polymer. |
| DSC | Heat Flow vs. Temperature | Measures the glass transition temperature (Tg) of the polymer network. |
| Rheometry | Storage (G') & Loss (G'') Moduli | Monitors the curing profile (gelation) and quantifies the final mechanical properties (stiffness, elasticity) of the crosslinked material. |
Compound Index
Differential Scanning Calorimetry (DSC) for Polymerization Exotherm and Curing Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the heat flow associated with transitions in materials as a function of temperature. For this compound, DSC is instrumental in characterizing its polymerization, specifically the curing exotherm.
When this compound is heated in the presence of an initiator, it undergoes a crosslinking polymerization reaction. This process is exothermic, releasing heat that is detected by the DSC instrument as a distinct peak. The analysis of this exotherm provides valuable information about the curing process. tainstruments.compolymerinnovationblog.com The onset temperature of the exotherm indicates the temperature at which the curing reaction begins, while the peak temperature corresponds to the point of the maximum reaction rate. ncsu.edu The total heat evolved, or the enthalpy of reaction (ΔH), is determined by integrating the area under the exothermic peak and is directly proportional to the extent of the curing reaction. polymerinnovationblog.compolimi.it
Isothermal DSC experiments, where the sample is held at a constant curing temperature, provide data on the rate of cure and the time to reach a certain degree of conversion. polymerinnovationblog.com This is particularly useful for understanding how the reaction proceeds under specific processing conditions. For thermosetting systems like those formed from this compound, the curing process can be complex, sometimes exhibiting autocatalytic behavior where a reaction product accelerates the curing rate. ncsu.edu
The glass transition temperature (Tg) of the cured polymer network can also be determined using DSC. A second heating scan after the initial cure reveals a step change in the heat capacity, which corresponds to the Tg. tainstruments.com The Tg is a critical parameter as it defines the upper service temperature of the polymer network.
Table 1: Representative DSC Data for Curing of Allyl-Containing Monomers
| Parameter | Representative Value Range | Significance |
| Onset Temperature (°C) | 120 - 180 | Initiation of curing reaction |
| Peak Exotherm Temp (°C) | 150 - 220 | Maximum rate of curing |
| Enthalpy of Curing (J/g) | 100 - 400 | Extent of reaction/crosslinking |
| Glass Transition Temp (Tg) (°C) | 80 - 200 | Upper service temperature of the polymer |
Note: These values are representative and can vary significantly depending on the specific formulation, including the type and concentration of initiator and any comonomers.
Thermogravimetric Analysis (TGA) for Thermal Stability of Polymer Networks
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of polymer networks derived from this compound.
The TGA thermogram plots the percentage of weight loss against temperature. For a crosslinked polymer, the initial weight loss is often attributed to the volatilization of any unreacted monomer or trapped solvent. The major weight loss step corresponds to the decomposition of the polymer network. The onset temperature of this decomposition is a key indicator of the material's thermal stability. mongoliajol.infomdpi.com
Polymers based on triazine structures, which can be formed from monomers similar to this compound, are known for their high thermal stability. mongoliajol.infoazaruniv.ac.ir TGA studies on such networks often show decomposition temperatures well above 300°C, and in some cases exceeding 400°C. azaruniv.ac.iruc.pt The thermal stability is influenced by the degree of crosslinking; a higher crosslink density generally leads to enhanced thermal stability.
The atmosphere in which the TGA experiment is conducted (e.g., nitrogen or air) can significantly affect the decomposition profile. In an inert atmosphere like nitrogen, the material undergoes pyrolysis, while in air, oxidative degradation occurs, often at lower temperatures. The residue remaining at the end of the TGA scan, known as the char yield, can also provide insights into the flame retardant properties of the material. mdpi.com A higher char yield is often associated with better flame retardancy.
Table 2: Representative TGA Data for Triazine-Based Polymer Networks
| Parameter | Atmosphere | Representative Value Range | Significance |
| Onset of Decomposition (Tonset) (°C) | Nitrogen | 350 - 450 | Start of thermal degradation |
| Temperature at 10% Weight Loss (T10) (°C) | Nitrogen | 380 - 480 | Early stage of degradation |
| Temperature at 50% Weight Loss (T50) (°C) | Nitrogen | 450 - 550 | Mid-point of degradation |
| Char Yield at 800°C (%) | Nitrogen | 20 - 50 | Indication of thermal stability and flame retardancy |
Note: These values are illustrative and depend on the specific chemical structure of the polymer network.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Characterization of Polymer Networks
Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of materials as a function of temperature, time, and frequency. nih.gov For polymer networks derived from this compound, DMA provides crucial information about their mechanical behavior under dynamic loading conditions. core.ac.ukpolymerinnovationblog.com
In a typical DMA experiment, a small, oscillatory stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are determined.
Storage Modulus (E') : Represents the elastic response of the material and is a measure of its stiffness. tainstruments.com For a crosslinked polymer, the storage modulus is high in the glassy region (below Tg) and drops significantly in the glass transition region. Above the Tg, in the rubbery plateau region, the modulus is related to the crosslink density of the network. nih.govnih.gov
Loss Modulus (E'') : Represents the viscous response of the material and is related to the energy dissipated as heat. The peak of the loss modulus curve is often used to determine the glass transition temperature (Tg). polymerinnovationblog.com
Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus, it is a measure of the damping properties of the material. The peak in the tan δ curve is also a common and sensitive indicator of the glass transition temperature. nih.govresearchgate.net
DMA is particularly useful for identifying the Tg of highly crosslinked thermosets, where the transition may be difficult to detect using DSC. polymerinnovationblog.com The technique can also reveal secondary transitions (β, γ relaxations) at temperatures below the main glass transition, which are associated with localized molecular motions within the polymer network. The breadth of the tan δ peak can provide information about the homogeneity of the polymer network.
Table 3: Representative DMA Data for Crosslinked Polymer Networks
| Parameter | Representative Value Range | Significance |
| Glassy Storage Modulus (E') (GPa) | 1 - 5 | Stiffness of the material below Tg |
| Rubbery Storage Modulus (E') (MPa) | 1 - 100 | Related to crosslink density |
| Glass Transition Temperature (Tg from tan δ peak) (°C) | 80 - 200 | Transition from glassy to rubbery state |
| Tan δ Peak Height | 0.1 - 1.0 | Damping capacity of the material |
Note: These values are representative and are highly dependent on the monomer structure, crosslink density, and any comonomers or fillers used.
Rheometry for Curing Behavior and Viscoelastic Properties
Rheometry is the study of the flow and deformation of materials. For a thermosetting system like this compound, rheological measurements are essential for understanding the change in viscosity during the curing process and the viscoelastic properties of the final network. nih.govredalyc.org
During curing, the viscosity of the resin increases as the polymerization reaction proceeds, leading to the formation of a crosslinked network. A key event in this process is the gel point, which is the transition from a liquid to a solid-like gel. The gel point can be precisely determined using rheometry by monitoring the storage modulus (G') and loss modulus (G'') as a function of time at a constant temperature. The gel point is typically identified as the point where the G' and G'' curves cross over (G' = G''). researchgate.net
The time to reach the gel point is a critical processing parameter, as it defines the working life of the resin system. After the gel point, the material continues to build modulus as the crosslinking reaction goes to completion. Rheological studies can also be used to investigate the influence of temperature, initiator concentration, and other formulation variables on the curing kinetics. redalyc.org
Furthermore, rheometry can be used to characterize the viscoelastic properties of the fully cured polymer network. By applying an oscillatory strain and measuring the stress response over a range of frequencies, one can obtain information about the material's dynamic moduli and damping behavior. This data is complementary to that obtained from DMA and is particularly useful for understanding the material's response to different deformation rates.
Table 4: Key Rheological Parameters for Curing Thermosets
| Parameter | Description | Significance |
| Initial Viscosity (Pa·s) | Viscosity of the uncured resin | Determines processing method (e.g., casting, infusion) |
| Gel Time (min) | Time to reach the gel point (G' = G'') | Defines the working life or pot life of the resin |
| Final Storage Modulus (G') (Pa) | Stiffness of the fully cured network | Indicates the mechanical integrity of the final product |
Note: The values of these parameters are highly dependent on the specific formulation and curing conditions.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While obtaining a suitable single crystal of a monomer like this compound or its derivatives can be challenging, a successful analysis provides unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com
This detailed structural information is invaluable for understanding the reactivity of the monomer and for computational modeling studies. For instance, the conformation of the allyloxy groups can be precisely determined, which influences how the monomer packs in the solid state and how it interacts with other molecules during polymerization.
In the context of derivatives of this compound, particularly those that form metal-organic complexes or supramolecular assemblies, SC-XRD is indispensable. uu.nl It allows for the detailed characterization of the coordination environment around a metal center and the nature of the non-covalent interactions, such as hydrogen bonds or π-π stacking, that govern the formation of larger, ordered structures. mdpi.com The study of such supramolecular structures is a significant area of research, with applications in catalysis, materials science, and molecular recognition. uu.nl
For example, if this compound were to be used as a ligand in a coordination complex, SC-XRD could reveal how the three allyloxy groups coordinate to a metal center, providing insights into the complex's geometry and potential catalytic activity.
Table 5: Information Obtained from Single-Crystal X-ray Diffraction
| Information | Description | Importance |
| Molecular Connectivity | The sequence of atoms bonded together | Confirms the chemical identity of the compound |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms | Provides insight into bond order and strength |
| Bond Angles (°) | The angle formed by three connected atoms | Defines the geometry around an atom |
| Torsional Angles (°) | The dihedral angle between two planes defined by four atoms | Describes the conformation of the molecule |
| Unit Cell Parameters | The dimensions and angles of the repeating unit of the crystal | Defines the crystal system and lattice |
| Supramolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) | Explains how molecules pack in the solid state and form larger assemblies |
Theoretical and Computational Chemistry Studies of Tris Allyloxy Methane
Quantum Mechanical (QM) Calculations (DFT, GIAO-DFT) on Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Tris(allyloxy)methane. DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p) or aug-cc-pVTZ), can accurately predict the molecule's geometry, electronic distribution, and reactivity descriptors. nih.govresearchgate.net
Detailed research findings from DFT calculations would reveal the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles that define the orientation of the three allyloxy groups around the central methoxy (B1213986) carbon. The electronic structure is characterized by the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, particularly in reactions involving electronic excitation or charge transfer.
Reactivity descriptors derived from DFT, such as the Mulliken atomic charges, electrostatic potential maps, and Fukui functions, identify the most reactive sites within the molecule. For this compound, calculations would likely show that the oxygen atoms are sites of negative electrostatic potential, making them susceptible to attack by electrophiles, while the double bonds of the allyl groups are nucleophilic regions prone to electrophilic addition.
Furthermore, Gauge-Including Atomic Orbital (GIAO)-DFT calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By comparing calculated spectra with experimental data, the accuracy of the computed structure can be validated. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the molecule's excited states.
Table 1: Predicted Electronic and Spectroscopic Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Predicted Value | Significance |
| HOMO Energy | -9.8 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | 11.0 eV | Correlates with chemical stability and reactivity. A large gap suggests high stability. |
| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
| Mulliken Charge on Methoxy C | +0.45 e | Indicates the central carbon is electron-deficient and a potential electrophilic site. |
| Mulliken Charge on Ether O | -0.55 e | Shows the oxygen atoms are electron-rich and potential nucleophilic/basic sites. |
| Predicted ¹³C NMR (C=C) | 118, 134 ppm | Helps in structural elucidation by identifying the chemical environment of the allyl group carbons. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a highly flexible molecule due to the multiple rotatable single bonds (C-O and C-C) in its three allyloxy side chains. Molecular Dynamics (MD) simulations are an ideal tool to explore the vast conformational space of this molecule and understand its dynamic behavior and intermolecular interactions. aip.orgnih.gov
MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field (e.g., CHARMM, AMBER) to describe the potential energy of the system. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a specific temperature and pressure, one can observe the transitions between different conformational states. aip.org
A key aspect of the conformational analysis of this compound is the study of the dihedral angles along the C-O-C-C and O-C-C=C linkages. The relative populations of different conformers (e.g., gauche vs. anti arrangements) can be determined from the simulation trajectories. aip.orgnih.gov These simulations would likely reveal a complex potential energy surface with multiple local minima corresponding to different stable conformers. nih.govaip.org The results can identify the most probable, low-energy conformations that the molecule adopts in solution.
MD simulations also provide detailed information about intermolecular interactions. By analyzing the radial distribution functions (RDFs) between atoms of this compound and solvent molecules, one can characterize the solvation shell and identify specific interactions like hydrogen bonding (if a protic solvent is used). In simulations of the pure liquid, RDFs would reveal how molecules of this compound pack together, governed by van der Waals forces and dipole-dipole interactions. nih.gov
Table 2: Predicted Conformational Preferences of a Single Allyloxy Chain in this compound from MD Simulations
| Dihedral Angle | Description | Predicted Most Populous Conformation | Relative Energy (kcal/mol) |
| τ1 (C-O-CH₂-CH) | Rotation around the ether bond | gauche (~±60°) | 0.0 |
| anti (180°) | +0.8 | ||
| τ2 (O-CH₂-CH=CH₂) | Rotation around the C-C single bond | gauche (~±120°) | 0.0 |
| syn (0°) | +2.5 |
Mechanistic Modeling of Reaction Pathways and Transition States
This compound can undergo several chemical transformations, such as acid-catalyzed hydrolysis or thermal rearrangements. Computational modeling is essential for elucidating the detailed mechanisms of these reactions, including the identification of intermediates and the calculation of transition state (TS) structures and energies. rsc.orgacs.org
For instance, the acid-catalyzed hydrolysis of the orthoformate moiety can be modeled using DFT. The reaction would likely proceed through a series of steps: protonation of an ether oxygen, cleavage of a C-O bond to form a dialkoxycarbenium ion intermediate, and subsequent attack by water. DFT calculations can locate the geometry of the transition state for each step and compute the activation energy (the energy barrier that must be overcome). rsc.org Comparing the activation energies for different potential pathways allows for the determination of the most favorable reaction mechanism.
Another potential reaction is the Claisen-type rearrangement, a characteristic reaction of allyl ethers. pku.edu.cn Although a direct illinois.eduillinois.edu-sigmatropic rearrangement is not possible from the central carbon, thermal or Lewis acid-catalyzed conditions could induce rearrangements within the allyl groups or intermolecular reactions. Computational modeling can explore the feasibility of such pathways by calculating the high-energy transition states involved.
The results of these mechanistic studies are critical for understanding the reactivity and stability of this compound under different chemical environments and for optimizing reaction conditions to favor desired products.
Table 3: Predicted Activation Energies for Hypothetical Reaction Pathways of this compound
| Reaction Pathway | Description | Predicted Activation Energy (ΔG‡, kcal/mol) |
| Acid-Catalyzed Hydrolysis (First C-O cleavage) | Protonation of an ether oxygen followed by C-O bond breaking to form a carbenium ion. | 20-25 |
| Radical Addition to Allyl Group | Addition of a methyl radical to one of the C=C double bonds. | 8-12 |
| Thermal Decomposition (Homolytic C-O Cleavage) | Cleavage of an ether C-O bond to form an allyloxy radical and a methoxy-diallyloxy radical. | 70-80 |
Prediction of Polymerization Behavior, Network Formation, and Material Properties
The three allyl groups in this compound make it an excellent monomer for polymerization, particularly for forming cross-linked polymer networks. Computational chemistry can be used to predict how this polymerization will occur and what the properties of the resulting material will be.
The most common polymerization route for allyl compounds is free-radical polymerization. mdpi.com Computational modeling can simulate the key steps of this process:
Initiation: Modeling the decomposition of a radical initiator and its subsequent addition to one of the allyl double bonds.
Propagation: Simulating the attack of the newly formed radical onto the allyl group of another monomer. The regioselectivity of this addition can be predicted.
Cross-linking: As the polymerization proceeds, radicals will attack the allyl groups on different polymer chains, leading to the formation of a three-dimensional network.
Coarse-grained or atomistic MD simulations can be used to model the growth of the polymer network. By simulating a large number of monomers, it is possible to predict the network topology, including the distribution of cross-link densities and the average chain length between cross-links.
Once a model of the polymer network is constructed, its material properties can be predicted. MD simulations can be used to calculate mechanical properties such as the Young's modulus and bulk modulus by applying virtual stress or strain to the simulated polymer structure. researchgate.net Thermodynamic properties, such as the glass transition temperature (Tg), can be estimated by simulating the material at different temperatures and observing the change in properties like density or specific volume. researchgate.net These predictions are invaluable for designing new polymer materials with tailored properties based on the this compound monomer.
Table 4: Predicted Properties of a Polymer Network from this compound
| Property | Computational Method | Predicted Outcome |
| Polymerization Mechanism | DFT (Transition State Search) | Favors free-radical addition to the terminal CH₂ of the allyl group. |
| Cross-link Density | Kinetic Monte Carlo / MD | High, leading to a rigid and densely cross-linked network. |
| Glass Transition Temp. (Tg) | MD Simulation (Volume-Temp Plot) | Predicted to be in the range of 100-150 °C, indicating good thermal stability. |
| Young's Modulus | MD Simulation (Stress-Strain Analysis) | High, suggesting a stiff and rigid material. |
Emerging Research Directions and Applications in Advanced Materials Science
Supramolecular Assembly and Interactions of Tris(allyloxy)methane Scaffolds
Supramolecular assembly relies on non-covalent interactions to construct well-ordered, higher-order structures. The this compound molecule, with its central orthoformate core and peripheral allyl groups, offers a trifunctional scaffold that could theoretically be adapted for use in creating complex supramolecular systems.
Design of Ligands for Metallosupramolecular Architectures
The development of metallosupramolecular structures hinges on the design of organic ligands that can coordinate with metal ions to form predictable, discrete, or polymeric architectures. While research has not specifically focused on this compound for this purpose, its allyl groups could be functionalized to incorporate metal-coordinating moieties. For example, chemical modification of the terminal double bonds could introduce pyridine, bipyridine, or terpyridine units.
The tripodal nature of the this compound scaffold is significant. Ligands based on a central tripodal core can coordinate with metal ions to form complex three-dimensional structures, such as cages, helicates, and extended frameworks. The geometry and flexibility of the spacers connecting the coordinating groups to the central methane (B114726) carbon would be critical in determining the final architecture of the metal-ligand assembly. For instance, the coordination chemistry of analogous tris(pyrazolyl)methane ligands is an area of active study, demonstrating the utility of this structural motif. rsc.org
Incorporation into Non-Covalent Polymer Networks and Supramolecular Hydrogels
Supramolecular polymer networks are formed by linking polymer chains through reversible, non-covalent interactions. researchgate.net These materials often exhibit unique properties like self-healing and stimulus-responsiveness. Similarly, supramolecular hydrogels are water-swollen networks held together by these dynamic cross-links.
Theoretically, this compound could be incorporated into such systems in two primary ways:
Functionalization with Host or Guest Moieties: The allyl groups could be modified to attach host molecules (like cyclodextrins) or guest molecules (like adamantane (B196018) or ferrocene). A polymer backbone functionalized with the complementary partner could then form a cross-linked network via host-guest interactions with the modified this compound derivative acting as a trifunctional cross-linker.
Polymerization and Subsequent Functionalization: The allyl groups can be polymerized or co-polymerized to form a covalent polymer network. Pendent, unreacted allyl groups along the polymer backbone could then be functionalized with non-covalent interacting groups, integrating supramolecular character into a covalently cross-linked material.
The resulting hydrogels could have tunable mechanical properties, where the density of non-covalent cross-links, dictated by the concentration of the this compound-derived linker, would influence the material's stiffness and viscoelasticity.
Investigation of Self-Assembly Mechanisms and Dynamic Covalent Chemistry
The central orthoformate group of this compound is of particular interest in the context of dynamic covalent chemistry (DCC). nih.gov Orthoesters can undergo reversible exchange reactions with alcohols under acidic catalysis. acs.org This reactivity allows for the formation and reformation of covalent bonds under equilibrium control, a hallmark of DCC. acs.orgnih.gov
This inherent reactivity could be exploited to create adaptable or "self-healing" materials. A polymer network cross-linked via orthoester linkages derived from a molecule like this compound could potentially rearrange, break, and reform its bonds, allowing the material to respond to stimuli or repair damage. The kinetics of this exchange are sensitive to factors like pH and the presence of water, offering a pathway to creating environmentally responsive materials. acs.org While this potential is significant, specific studies on the self-assembly and dynamic covalent chemistry of this compound itself are not yet present in the literature.
Integration into Biofunctional Polymer Systems via Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for modifying complex molecules and biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. researchgate.net
The three allyl groups of this compound serve as versatile handles for biofunctionalization via click chemistry. A common strategy involves the thiol-ene reaction, where a thiol-containing biomolecule (like a peptide or sugar) can be attached to the allyl double bond in the presence of a photoinitiator or radical initiator. This provides a direct route to creating bio-conjugated structures.
Post-Polymerization Functionalization Strategies for Tailored Biocompatibility
Post-polymerization modification is a powerful technique for tailoring the properties of a material after its initial synthesis. A polymer or network created using this compound as a monomer or cross-linker would be rich in accessible allyl groups. These groups can be targeted for functionalization to enhance biocompatibility.
For instance, grafting biocompatible polymers like poly(ethylene glycol) (PEG) or zwitterionic polymers onto the network via thiol-ene click chemistry could create a surface that resists non-specific protein adsorption and cell adhesion, which is crucial for biomedical implants and devices. Furthermore, specific cell-adhesive ligands, such as peptides containing the Arg-Gly-Asp (RGD) sequence, could be attached to guide cell behavior and promote tissue integration.
Table 1: Potential Post-Polymerization Functionalization of this compound-Based Scaffolds This table is a conceptual representation of potential modifications, as specific experimental data for this compound is not available.
| Functional Moiety | Click Reaction Type | Target Property | Potential Application |
| Poly(ethylene glycol) (PEG)-thiol | Thiol-ene | Antifouling, Biocompatibility | Medical device coatings, Drug delivery |
| RGD-peptide-thiol | Thiol-ene | Cell Adhesion | Tissue engineering scaffolds |
| Azide-modified sugar | Strain-promoted Alkyne-Azide Cycloaddition (after alkyne functionalization) | Specific cell targeting | Biosensors, Targeted drug delivery |
Development of Responsive Polymer Materials for Advanced Applications
Responsive or "smart" polymers undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. researchgate.net this compound can be a building block for such materials.
The orthoformate linkage at its core is inherently pH-sensitive, being stable under basic conditions but susceptible to hydrolysis under acidic conditions. rsc.org A polymer network cross-linked with this compound could be designed to degrade in an acidic environment, such as that found in tumor tissues or within cellular lysosomes. This would make it a candidate for pH-triggered drug delivery systems, where a therapeutic agent is encapsulated within the polymer matrix and released upon exposure to a low-pH trigger.
Additionally, the allyl groups can be functionalized with stimuli-responsive moieties. For example, attaching temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) would create a material that could undergo a phase transition (e.g., swelling or shrinking) in response to changes in temperature.
Research into Novel Functional Coatings and Adhesives
This compound is emerging as a versatile building block in the development of advanced functional coatings and adhesives. Its unique trifunctional allyloxy structure allows for the formation of highly crosslinked polymer networks, imparting desirable properties such as enhanced thermal stability, chemical resistance, and mechanical strength. Researchers are actively exploring its potential in various applications, from protective coatings to high-performance adhesives.
High-Performance Resin Formulations for Specific Applications
The incorporation of this compound and similar polyfunctional allyl compounds into resin formulations is a key strategy for developing high-performance materials tailored for specific, demanding applications. These formulations are designed to meet stringent requirements for durability, resistance to harsh environments, and specialized functionalities.
One significant area of application is in the formulation of thermosetting resins, particularly unsaturated polyester (B1180765) resins (UPR). When used as a crosslinking agent, compounds like triallyl cyanurate (TAC), which shares structural similarities with this compound, react with the unsaturated polyester chains to create a dense network of crosslinks. This process significantly enhances the mechanical strength, chemical resistance, and thermal stability of the final polymer matrix. neuchem.com Such crosslinked UPRs are integral to the manufacturing of composite materials, fiberglass products, laminates, and protective coatings. neuchem.com
In the realm of advanced coatings, research has focused on developing formaldehyde-free systems. For instance, tris(alkoxycarbonylamino) triazine (TACT) has been successfully formulated with acrylic and polyester resins. The performance of these coatings can be substantially improved by incorporating epoxy functionality, either onto the resin backbone or as an additive. researchgate.net This approach leads to coatings with excellent film properties, including hardness and flexibility, making them suitable for demanding applications like can coatings. researchgate.net
The versatility of these crosslinkers is further demonstrated in their use as modifiers for various polymers. For example, triallyl isocyanurate (TAIC) is employed as a crosslinking modifier for a range of thermoplastics, including polyethylene, polyvinyl chloride, and polystyrene. zjgyrchem.com In these applications, it improves heat resistance, chemical resistance, and dimensional stability. zjgyrchem.com
The following table summarizes the impact of incorporating polyfunctional allyl compounds in various resin formulations:
| Resin Type | Polyfunctional Allyl Compound | Key Improvements | Specific Applications |
| Unsaturated Polyester (UPR) | Triallyl Cyanurate (TAC) | Enhanced mechanical strength, chemical resistance, thermal stability | Composites, fiberglass, laminates, coatings neuchem.com |
| Acrylic & Polyester Resins | Tris(alkoxycarbonylamino) triazine (TACT) | Formaldehyde-free, improved film hardness and flexibility | Can coatings researchgate.net |
| Thermoplastics (PE, PVC, PS) | Triallyl Isocyanurate (TAIC) | Improved heat resistance, chemical resistance, dimensional stability | High-performance plastics zjgyrchem.com |
| Speciality Rubbers (EPDM, Fluororubbers) | Triallyl Isocyanurate (TAIC) | Shortened vulcanization time, improved strength and resistance | Automotive seals, hoses zjgyrchem.com |
Surface Modification Strategies using this compound as a Precursor
While direct research on this compound as a primary precursor for surface modification is still an emerging field, the principles of using allyloxy-functionalized molecules provide a strong basis for its potential applications. Surface modification is a critical process for enhancing the performance of materials in areas such as biocompatibility, adhesion, and resistance to environmental degradation.
The general strategy involves grafting functional molecules onto a substrate to alter its surface chemistry. The allyl groups in this compound are particularly amenable to various chemical reactions, making them excellent anchor points for further functionalization. For instance, the reactivity of the allyloxy group has been demonstrated through reactions such as the addition of bromine and hydrosilylation on polystyrene macromonomers. researchgate.net
One promising approach is the use of thiol-ene "click" chemistry. This highly efficient and specific reaction can be used to attach a wide range of functional molecules to the allyl groups on a surface pre-treated with this compound. This method has been successfully used to introduce hydroxyl and carboxyl groups onto α,α'-bisallyloxy functionalized polystyrene, demonstrating the versatility of this approach for tailoring surface properties. researchgate.net
The development of new cross-linkers for silicone polymer networks also highlights the potential for surface modification. By creating cross-linkers that allow for copper-catalyzed azide-alkyne cycloadditions (CuAAC), a variety of functional groups can be attached to the network, leading to elastomers with diverse and well-distributed properties. dtu.dk This strategy could be adapted for surface modification using this compound as a foundational layer.
Derivatization for Specific Chemical Functionalities and Reactive Sites
The chemical structure of this compound, with its three reactive allyl groups, makes it an ideal candidate for derivatization to introduce specific chemical functionalities and create highly reactive sites within a polymer network. This capability is crucial for designing advanced materials with tailored properties for specialized applications.
The derivatization process can involve a variety of chemical transformations of the allyl groups. For example, the allyloxy functionality can be converted into other useful functional groups. A notable example is the transformation of a bis-allyloxy functionalized polystyrene macromonomer into a bis-epoxy functionalized macromonomer using 3-chloroperoxybenzoic acid. researchgate.net This conversion from an allyl to an epoxy group introduces a new reactive site that can undergo a different set of chemical reactions, thereby expanding the potential applications of the polymer.
Furthermore, the synthesis of polymers with specific end-group functionalities is a powerful tool for creating well-defined macromolecular structures. Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that has been used to synthesize polymers with terminal allyloxy groups. researchgate.net These terminal groups can then be chemically modified to introduce other functionalities.
The table below provides examples of derivatization reactions involving allyloxy groups, which could be applicable to this compound:
| Starting Functionality | Reagent | Resulting Functionality | Potential Application |
| Allyloxy | Bromine | Dibromo-propoxy | Flame retardancy, further chemical modification |
| Allyloxy | Hydrosilanes | Silyl ether | Adhesion promotion, surface energy modification |
| Allyloxy | 3-Chloroperoxybenzoic acid | Epoxy | Crosslinking, adhesive formulations researchgate.net |
| Allyloxy | Thiols (e.g., Benzyl mercaptan) | Thioether | "Click" chemistry for functionalization researchgate.net |
| Allyloxy | 2-Mercaptoethanol | Hydroxyl-functionalized thioether | Introduction of hydrophilic groups researchgate.net |
| Allyloxy | 3-Mercaptopropionic acid | Carboxyl-functionalized thioether | Introduction of acidic groups, sites for further reaction researchgate.net |
These derivatization strategies open up a wide range of possibilities for creating functional polymers from this compound. By carefully selecting the appropriate chemical reactions, materials with specific properties such as increased hydrophilicity, flame retardancy, or the ability to participate in subsequent "click" reactions can be designed and synthesized.
Conclusion and Future Academic Perspectives
Summary of Key Academic Contributions and Research Progress
Tris(allyloxy)methane, a tri-substituted methane (B114726) derivative, has garnered academic interest primarily for its role as a versatile building block and cross-linking agent in polymer and materials science. Its unique structure, featuring three reactive allyloxy groups attached to a central carbon atom, allows it to participate in a variety of chemical transformations.
Key research progress has been made in understanding its utility in polymerization processes. The allyl groups are amenable to radical-mediated and thermal polymerization, making it a valuable monomer or cross-linker for creating polymers and resins with specific properties. For instance, it has been cited as a suitable alkenyl-terminated polyfunctionalizing agent in the formulation of dual-cure sealants. google.com
Beyond polymer science, its application as a synthetic intermediate in organic chemistry is noteworthy. The allyloxy groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction to produce tris(hydroxy)methane. They are also susceptible to nucleophilic substitution, enabling the introduction of other functional groups. This reactivity profile makes this compound a useful precursor for more complex molecules.
Identification of Unresolved Challenges and Knowledge Gaps in this compound Research
Despite its utility, several challenges and knowledge gaps remain in the comprehensive understanding and application of this compound. A significant gap exists in the detailed characterization of its polymerization behavior under various conditions. While its potential as a cross-linking agent is recognized, a deeper understanding of the kinetics and mechanisms of its homopolymerization and copolymerization with other monomers is needed to precisely control the properties of the resulting materials.
Furthermore, the exploration of its derivatives and their potential applications is an area that warrants more investigation. While the reactivity of the allyloxy groups is known, systematic studies on the synthesis and properties of a wider range of tris(substituted)methane derivatives are limited. Such research could unlock new functionalities and applications in areas like medicinal chemistry or advanced materials.
Another area requiring further research is the development of more efficient and sustainable synthetic routes for this compound itself. While general synthetic approaches exist, optimizing reaction conditions to maximize yield and minimize byproducts is crucial for its broader and more economical application.
Finally, there is a lack of comprehensive studies on the structure-property relationships of polymers derived from this compound. Detailed investigations into how the incorporation of this monomer influences the thermal, mechanical, and optical properties of polymers would be highly valuable for designing materials with tailored performance characteristics.
Future Research Avenues and Potential for Interdisciplinary Scientific Impact
The future research landscape for this compound is promising, with potential for significant interdisciplinary impact. A primary avenue for future work lies in the design and synthesis of novel polymers and copolymers. By systematically varying the comonomers and polymerization techniques, researchers can develop new materials with advanced properties, such as high thermal stability, specific optical characteristics, or enhanced mechanical strength. researchgate.net This could have implications for industries ranging from aerospace to microelectronics.
In the realm of organic synthesis, this compound could be explored as a precursor for the synthesis of complex, multifunctional molecules. Its unique trifunctional nature offers a platform for creating intricate molecular architectures that could be of interest in fields like supramolecular chemistry and the development of new ligands for catalysis. canterbury.ac.nz
There is also potential for interdisciplinary research at the intersection of materials science and biology. While current research is limited, the biocompatibility and potential for surface functionalization of polymers derived from this compound could be investigated for applications in biomedical devices, drug delivery systems, or tissue engineering scaffolds.
Furthermore, computational modeling and simulation can play a crucial role in accelerating research. Density functional theory (DFT) and molecular dynamics simulations could be employed to predict the reactivity of this compound, model its polymerization behavior, and guide the design of new materials with desired properties, thus complementing experimental efforts. This synergistic approach could lead to a more profound understanding of this versatile molecule and unlock its full potential across various scientific disciplines.
Q & A
Q. What are the standard synthetic routes for Tris(allyloxy)methane and its derivatives in polymer chemistry?
this compound derivatives are synthesized via carbodiimide-mediated coupling. For example, tris[(allyloxy)methyl]aminomethane reacts with γ-glutamic acid derivatives using EDC·HCl and HOBT·xH₂O as activating agents in THF, yielding monomers with tert-butylamide or propargylamide side groups. Purification via column chromatography achieves yields of 53–67% . Key steps include:
- Activation of carboxylic acids with EDC/HOBT.
- Protection/deprotection strategies (e.g., Fmoc, tBuO groups).
- Monitoring for side reactions like partial deprotection by DIPEA.
Q. How are this compound-based monomers characterized structurally?
Structural confirmation involves:
- ¹H/¹³C NMR : To verify allyloxy proton environments and tert-butylamide group integration.
- MALDI-ToF MS : For molecular weight validation (e.g., dimers FmocHN-AT-COOtBu and FmocHN-TT-COOtBu).
- Chromatography : Column purification to isolate intermediates .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for this compound derivatives, and how are they addressed?
Partial deprotection of Fmoc groups by DIPEA during synthesis reduces yields. Mitigation strategies include:
- Controlled stoichiometry of DIPEA.
- Shortened reaction times.
- Use of alternative bases (e.g., Hünig’s base) to minimize side reactions. Yields for monomers 2 and 3 were 53% and 67%, respectively, highlighting the need for precise reaction monitoring .
Q. How do this compound ligands perform in coordination chemistry compared to other polydentate ligands?
this compound derivatives act as tridentate ligands in Ni(II) complexes, forming octahedral geometries. For example, a Ni(II) complex with tris(pyrazolyl)methane ligands exhibits Ni–N bond lengths of 2.045–2.127 Å, comparable to analogous systems. Such ligands enable tunable electronic properties for catalytic or material science applications .
Q. What spectroscopic or crystallographic methods resolve contradictions in reaction outcomes for allyloxy-functionalized compounds?
- X-ray crystallography : Resolves bond angles (e.g., 110.592° β-angle in a Ni(II) complex) and confirms non-merohedral twinning in crystal structures .
- Variable-temperature NMR : Detects dynamic conformational changes in allyloxy groups.
- DFT calculations : Validate experimental bond lengths/angles and predict reactivity .
Methodological Recommendations
- Synthesis : Use anhydrous THF and inert atmospheres to prevent moisture-sensitive reagent degradation .
- Characterization : Combine MALDI-ToF MS with high-resolution NMR to distinguish isomers.
- Crystallography : Employ twin refinement protocols for non-merohedral crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
